molecular formula C6H14ClNO B8023510 3-Hydroxy-3-methylcyclopentanamine hydrochloride CAS No. 2227205-07-2

3-Hydroxy-3-methylcyclopentanamine hydrochloride

Cat. No.: B8023510
CAS No.: 2227205-07-2
M. Wt: 151.63 g/mol
InChI Key: YFURQYKLSSXBCM-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methylcyclopentanamine hydrochloride is a versatile organic compound primarily used as an intermediate in organic synthesis and as a reagent in various chemical reactions . It is known for its unique structure, which includes a cyclopentane ring substituted with a hydroxyl group and a methyl group, along with an amine group that forms a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclopentanamine hydrochloride typically involves the reaction of 3-hydroxy-3-methylcyclopentanone with an excess of ammonia under heated conditions . The reaction proceeds as follows:

    Starting Material: 3-Hydroxy-3-methylcyclopentanone.

    Reagent: Ammonia (NH₃).

    Conditions: Heating the mixture to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-methylcyclopentanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amine group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents such as thionyl chloride (SOCl₂) for converting the hydroxyl group to a chloride.

Major Products Formed:

    Oxidation: 3-Methylcyclopentanone.

    Reduction: 3-Hydroxy-3-methylcyclopentylamine.

    Substitution: 3-Chloro-3-methylcyclopentanamine hydrochloride.

Scientific Research Applications

3-Hydroxy-3-methylcyclopentanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-3-methylcyclopentanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amine groups allow it to participate in hydrogen bonding and electrostatic interactions, influencing various biochemical processes. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways .

Comparison with Similar Compounds

    3-Hydroxy-3-methylcyclopentanol: Lacks the amine group, making it less versatile in certain reactions.

    3-Methylcyclopentanamine: Lacks the hydroxyl group, reducing its potential for hydrogen bonding.

    3-Chloro-3-methylcyclopentanamine hydrochloride: Similar structure but with a chloride substitution, altering its reactivity and applications.

Uniqueness: 3-Hydroxy-3-methylcyclopentanamine hydrochloride is unique due to its combination of hydroxyl and amine groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

IUPAC Name

3-amino-1-methylcyclopentan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6(8)3-2-5(7)4-6;/h5,8H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFURQYKLSSXBCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2227205-07-2
Record name 3-amino-1-methylcyclopentan-1-ol hydrochloride
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